1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea is a synthetic compound characterized by its unique structural features, which include an ethoxypropyl group and an indole moiety. The compound is classified as a urea derivative and has garnered interest in various scientific fields due to its potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 289.37 g/mol .
This compound can be found in chemical databases, such as PubChem, where it is cataloged under the CAS number 941988-12-1. Its synthesis and characterization have been documented in various scientific literature focusing on organic chemistry and medicinal applications .
1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea falls under the classification of organic compounds, specifically within the categories of ureas and indoles. Its structural complexity positions it as a candidate for further research in medicinal chemistry.
The synthesis of 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea typically involves a multi-step process:
The synthesis can be optimized for industrial production by employing continuous flow reactors and automated synthesis platforms, which enhance yield and purity through efficient purification techniques .
The data associated with this compound highlights its potential for interaction with various biological targets due to its structural features.
1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea can participate in several chemical reactions typical of urea derivatives:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides or acyl chlorides | In the presence of a base |
These reactions can yield various products:
The mechanism of action for 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate biological pathways relevant to various therapeutic effects being investigated, including antimicrobial and anticancer properties .
The physical properties of 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea include:
Key chemical properties include:
Further studies on solubility and stability under various conditions are essential for understanding its practical applications in medicinal chemistry .
The potential applications of 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea span multiple scientific domains:
Urea-based compounds represent a structurally privileged scaffold in modern drug discovery due to their exceptional capacity to form hydrogen-bonding networks with biological targets. The –NH–(C=O)–NH– moiety enables bidirectional interactions with protein residues, conferring high binding affinity and selectivity. This molecular feature is exemplified in compounds like 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea (CID 7616033), which demonstrates the ability of diarylureas to engage in multi-point binding with therapeutic targets [2]. Such derivatives frequently serve as kinase inhibitors, GPCR modulators, and enzyme antagonists, leveraging their three-dimensional hydrogen-bonding capabilities to disrupt pathogenic signaling cascades. Recent innovations have expanded urea applications into allosteric modulation, where compounds like spiropiperidine ureas demonstrate non-competitive binding to receptors such as nicotinic acetylcholine receptors, offering enhanced specificity over orthosteric ligands [4] [6]. The structural plasticity of the urea core allows extensive derivatization, enabling medicinal chemists to optimize pharmacokinetic properties while maintaining target engagement—a critical advantage in developing covalent-binding agents with controlled reactivity.
The molecular architecture of 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea (PubChem CID: 18582296) integrates two pharmacologically significant domains: an indole ring system and an ethoxypropyl spacer. The indole moiety, prevalent in natural bioactive molecules like tryptophan and serotonin, provides planar aromaticity and electron-rich environments favorable for π-stacking interactions with protein binding pockets. Meanwhile, the 3-ethoxypropyl chain introduces conformational flexibility and ether oxygen atoms capable of hydrogen-bond acceptance. This combination enables synergistic binding modes observed in receptor antagonism, particularly in chemokine modulation [1] [3].
Empirical data reveal that such hybrid structures enhance membrane permeability compared to rigid analogs, as evidenced by the compound’s calculated logP value of ~2.8 (based on C15H21N3O2 molecular formula) [1]. The ethoxypropyl extension also mitigates metabolic instability associated with unsubstituted indoles by sterically shielding vulnerable N–H positions. In CXCR2 antagonists, analogous diarylureas with flexible linkers demonstrate sub-micromolar inhibitory activity (e.g., SB225002, IC50 = 22 nM) by penetrating deep hydrophobic receptor clefts inaccessible to peptide-based inhibitors [3].
Table 1: Structural and Bioactive Properties of Related Urea Derivatives
Compound | Core Structure | Key Bioactive Role | Target Engagement |
---|---|---|---|
1-(3-Ethoxypropyl)-3-(1H-indol-3-yl)urea | Indole-ethoxypropyl urea | Chemokine receptor modulation | Competitive/allosteric binding |
SB225002 | Diarylurea | CXCR2 antagonism | IC50 = 22 nM |
Spiropiperidine ureas [4] | Fused bicyclic urea | Nicotinic acetylcholine receptor modulation | Allosteric inhibition |
The strategic incorporation of natural product motifs into synthetic urea derivatives traces to pioneering work on covalent-binding agents designed for sustained target inhibition. Indole, as a biosynthetic precursor to tryptophan-based alkaloids, provided the initial template for developing electrophile-bearing warheads that form irreversible complexes with disease-associated proteins. Early analogs focused on unsubstituted indole-urea hybrids but faced challenges in selectivity and off-target reactivity [6].
The introduction of alkoxyalkyl spacers (e.g., 3-ethoxypropyl) marked a transformative advancement by distancing the reactive indole nitrogen from the covalent warhead, thereby reducing nonspecific binding. Patent analyses reveal that compounds like 8-oxa-3-azabicyclo[3.2.1]octanyl ureas leveraged similar principles to achieve selective allosteric modulation of neuronal receptors [4]. This design paradigm exploits the natural bioisosterism between indole and purine/pyrimidine heterocycles, enabling "scaffold-hopping" strategies that retain target affinity while improving metabolic stability. Contemporary synthetic routes—such as condensation of 3-isocyanatoindole with 3-ethoxypropylamine—emerge directly from methodologies developed for natural product derivatization [5] [6]. The progression from simple indole-ureas to advanced analogs with ethoxypropyl spacers illustrates medicinal chemistry’s iterative refinement of natural frameworks into targeted covalent modulators with optimized drug-like properties.
Table 2: Evolutionary Development of Indole-Urea Hybrid Therapeutics
Generation | Representative Structure | Innovation | Limitation Addressed |
---|---|---|---|
First | Unsubstituted indol-3-yl urea | Natural product mimicry | Metabolic instability |
Second | Arylalkyl-indolyl ureas | Enhanced lipophilicity | Target promiscuity |
Third | 1-(3-Ethoxypropyl) derivatives | Balanced polarity via ether spacers | Plasma clearance rates |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5